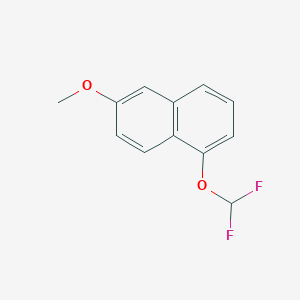

1-(Difluoromethoxy)-6-methoxynaphthalene

Description

Position within Fluorinated Naphthalene (B1677914) Derivative Chemistry

Fluorinated naphthalene derivatives are a class of compounds that have attracted considerable interest in fields such as medicinal chemistry, agricultural chemistry, and polymer chemistry. acs.org The introduction of fluorine atoms into the naphthalene framework can significantly alter the physicochemical properties of the parent molecule. acs.orgnih.gov This is due to the high electronegativity of fluorine, which can influence the electron density distribution within the aromatic system, affecting its reactivity and interaction with biological targets.

The synthesis of fluorinated naphthalene derivatives can be achieved through various methods, including direct fluorination of polycyclic aromatic hydrocarbons or through multi-step synthetic sequences involving the cyclization of fluorinated precursors. acs.orgoup.com For instance, a facile two-step procedure involving a Sonogashira reaction followed by base-catalyzed cyclization has been described for the site-specific preparation of fluorinated naphthalenes. acs.org

Fluorinated naphthalenes have been explored for their potential in various applications. For example, core-fluorinated naphthalene diimides have been synthesized and characterized for their use in n-type organic field-effect transistors (OFETs), demonstrating the role of fluorination in developing advanced materials. epa.gov The introduction of fluorine can improve the air stability of such materials. nih.govresearchgate.net Furthermore, some fluorinated naphthalene diimides have shown unexpected photoluminescence properties, making them candidates for single-molecule labeling applications. dntb.gov.ua

Given this context, 1-(Difluoromethoxy)-6-methoxynaphthalene can be classified as a functionalized, fluorinated naphthalene derivative. The presence of the difluoromethoxy group, in particular, places it in a subclass of these compounds where the fluorine atoms are part of an ether linkage, a structural motif with its own set of unique and valuable properties.

Significance of Difluoromethyl Ether Moieties in Advanced Molecular Design

The difluoromethyl ether group (-OCF₂H) is a privileged structural motif in modern medicinal chemistry and drug discovery. mdpi.comnih.gov Its incorporation into organic molecules is a well-established strategy to enhance the parent compound's pharmacological profile. nih.govnih.gov The significance of this moiety stems from several key characteristics:

Bioisosterism: The difluoromethyl group is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups. nih.gov This means it can mimic the function of these common pharmacophores while being less susceptible to metabolic degradation, potentially leading to improved bioavailability and a longer duration of action for a drug candidate.

Hydrogen Bonding: The hydrogen atom of the difluoromethyl ether group can act as a hydrogen bond donor, which can enhance the binding affinity and specificity of a molecule to its biological target. nih.gov This is a distinct advantage over the trifluoromethoxy group (-OCF₃), which lacks this capability.

Lipophilicity and Permeability: The inclusion of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov The difluoromethyl ether group contributes to this effect, potentially enhancing the absorption, distribution, metabolism, and excretion (ADMET) properties of a drug candidate. mdpi.com

Conformational Flexibility: Unlike the trifluoromethoxy group, which has a strong conformational preference, the difluoromethyl ether group can adopt various conformations. mdpi.com This flexibility allows the molecule to better adapt its shape to fit into the binding site of a target protein, making it a desirable feature in drug design. mdpi.com

The synthesis of difluoromethyl ethers has evolved from using harsh reagents to milder, more versatile methods. nuph.edu.ua Recent advances include the use of difluoromethyltriflate (HCF₂OTf) and visible-light photoredox catalysis, which allow for the difluoromethylation of a wide range of substrates under mild conditions. nih.govnih.gov

Current Research Landscape and Gaps in Understanding for this compound

A comprehensive search of the current scientific literature reveals a significant gap in the understanding of this compound. There is a notable absence of published research specifically detailing the synthesis, characterization, or application of this particular compound. This indicates that this compound is likely a novel or, at the very least, a sparsely investigated molecule.

The lack of specific data for this compound presents both a challenge and an opportunity. The challenge lies in the absence of empirical data to confirm its properties and potential uses. However, the opportunity resides in the potential for new research to explore this untapped area.

Future research on this compound would logically begin with its synthesis. Based on established methods for creating similar structures, a plausible synthetic route could involve the O-difluoromethylation of 6-methoxy-1-naphthol. The starting material, 6-methoxy-1-naphthol, can be prepared from 1,6-dihydroxynaphthalene. researchgate.net The subsequent difluoromethylation could potentially be achieved using reagents like difluoromethyltriflate under basic conditions, a method that has proven effective for a variety of phenols. nih.gov

Once synthesized, a thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to confirm its structure and elucidate its three-dimensional arrangement.

Following characterization, investigations into the properties and potential applications of this compound could be pursued. Drawing parallels from the known characteristics of its constituent moieties, research could be directed towards:

Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. The combination of the naphthalene core, a structure found in many biologically active compounds, with the beneficial properties of the difluoromethyl ether group makes this a promising avenue.

Materials Science: Exploring its optical and electronic properties. The fluorescence often associated with naphthalene derivatives, potentially modulated by the difluoromethoxy group, could lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. dntb.gov.ua

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

1-(difluoromethoxy)-6-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)16-12(13)14/h2-7,12H,1H3 |

InChI Key |

GTELTOPLRUUQQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)OC(F)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Difluoromethoxy 6 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural determination of 1-(Difluoromethoxy)-6-methoxynaphthalene, providing detailed information about the hydrogen, fluorine, and carbon atomic environments and their connectivity.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core, the methoxy group, and the unique proton of the difluoromethoxy moiety. The aromatic region typically displays a series of doublets and multiplets, characteristic of a substituted naphthalene system. The proton of the difluoromethoxy group (-OCHF₂) presents a key diagnostic signal. It appears as a triplet due to coupling with the two adjacent fluorine atoms (²JHF), typically found in the range of δ 6.5-7.5 ppm. The methoxy group (-OCH₃) protons appear as a sharp singlet, usually around δ 3.9 ppm.

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H2, H3, H4, H5, H7, H8) | 7.10 - 8.10 | m (multiplet) | - |

| -OCHF₂ | ~6.85 | t (triplet) | ~74 |

| -OCH₃ | ~3.95 | s (singlet) | - |

Fluorine (¹⁹F) NMR Spectroscopy: Characterization of the Difluoromethoxy Moiety

¹⁹F NMR spectroscopy is a powerful tool for specifically probing the fluorine-containing part of the molecule. nih.govnih.gov For this compound, the spectrum is expected to show a single primary signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal appears as a doublet, a result of the coupling to the single adjacent proton (²JFH). The chemical shift for such difluoromethoxy groups typically falls within the range of δ -90 to -98 ppm. rsc.org The large coupling constant observed is characteristic of geminal H-F coupling. rsc.org

Interactive Data Table: ¹⁹F NMR Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCHF₂ | ~ -93.0 | d (doublet) | ~74 |

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Studies

The broadband proton-decoupled ¹³C NMR spectrum displays signals for all twelve unique carbon atoms in the molecule. The carbon of the difluoromethoxy group is particularly noteworthy, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This triplet is typically observed at a downfield chemical shift. Aromatic carbons resonate in the typical region of δ 100-160 ppm, while the methoxy carbon appears around δ 55-56 ppm. researchgate.net

DEPT experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. libretexts.orgopenstax.orgnanalysis.com

DEPT-90: This experiment would show signals only for the methine (CH) carbons within the naphthalene ring.

DEPT-135: This spectrum displays positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. For this molecule, positive signals would correspond to the methoxy carbon and the aromatic CH carbons. Quaternary carbons and the OCHF₂ carbon are absent in DEPT spectra.

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C Spectrum) | DEPT-135 Signal |

| Naphthalene Quaternary (C1, C4a, C6, C8a) | 118 - 158 | s (singlet) | Absent |

| Naphthalene CH (C2, C3, C4, C5, C7, C8) | 105 - 136 | s (singlet) | Positive |

| -OC HF₂ | ~117 | t (triplet, ¹JCF ≈ 250 Hz) | Absent |

| -OC H₃ | ~55.6 | s (singlet) | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments provide definitive evidence for the structural assignment by revealing correlations between nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks within the two isolated aromatic spin systems of the naphthalene ring, confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methoxy carbon.

Infrared (IR) Spectroscopy: Identification of Characteristic Vibrational Modes

The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. Strong, sharp bands corresponding to the C-F stretching of the difluoromethoxy group are expected in the 1200-1050 cm⁻¹ region. The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the aryl ether linkages gives rise to absorptions typically in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aryl C-O Stretch | 1275 - 1200 | Strong |

| C-F Stretch (-OCHF₂) | 1200 - 1050 | Strong |

High-Resolution Mass Spectrometry (HRMS): Precise Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition. nih.gov For this compound (C₁₂H₁₀F₂O₂), the calculated exact mass of the molecular ion ([M]⁺) is 224.0649. The observation of a molecular ion with a mass-to-charge ratio (m/z) matching this value to within a few parts per million confirms the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the loss of the difluoromethyl radical (•CHF₂) or the entire difluoromethoxy group.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀F₂O₂ |

| Calculated Exact Mass [M]⁺ | 224.0649 |

| Expected Key Fragments | [M - CHF₂]⁺, [M - OCHF₂]⁺ |

Chemical Reactivity and Mechanistic Studies of 1 Difluoromethoxy 6 Methoxynaphthalene

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of 1-(difluoromethoxy)-6-methoxynaphthalene is a nuanced balance between the activating and deactivating effects of its substituents. The methoxy group (–OCH₃) is a classical electron-donating group, activating the naphthalene (B1677914) ring towards electrophilic attack. Conversely, the difluoromethoxy group (–OCF₂H) is generally considered electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic dichotomy influences the regioselectivity of substitution reactions.

In reactions with nucleophiles, the electron-deficient nature of the carbon atom in the difluoromethoxy group can make it a target for nucleophilic attack, potentially leading to cleavage of the ether linkage under harsh conditions. However, the C-F bonds are generally strong and resistant to cleavage.

The directing effects of the methoxy and difluoromethoxy groups govern the position of electrophilic aromatic substitution on the naphthalene ring. The methoxy group is a strong ortho-, para-director, activating the positions C2, C5, and C7. The difluoromethoxy group, while electron-withdrawing, can also direct incoming electrophiles to the ortho and para positions, though with less activating strength than the methoxy group.

Computational and experimental studies on similar aromatic systems suggest that the interplay between these two groups leads to a high degree of site selectivity. nih.govnih.govresearchgate.net For electrophilic attack, the positions activated by the stronger donating group, the methoxy group, are generally favored. Therefore, substitution is most likely to occur at the C5 or C7 positions, which are para and ortho to the methoxy group, respectively, and meta to the difluoromethoxy group. The steric bulk of the difluoromethoxy group may also play a role in disfavoring substitution at the adjacent C2 position. This high degree of regioselectivity is a valuable attribute in synthetic chemistry, allowing for the predictable functionalization of the naphthalene core. nih.gov

Table 1: Predicted Site Selectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of 6-Methoxy Group | Influence of 1-Difluoromethoxy Group | Predicted Reactivity |

| C2 | Ortho (Activating) | Ortho (Deactivating) | Minor product (steric hindrance) |

| C3 | Meta (Deactivating) | Meta (Deactivating) | Unlikely |

| C4 | Para (Activating) | Meta (Deactivating) | Possible |

| C5 | Ortho (Activating) | Para (Deactivating) | Major product |

| C7 | Para (Activating) | Ortho (Deactivating) | Major product |

| C8 | Meta (Deactivating) | Peri (Steric hindrance) | Unlikely |

The difluoromethoxy group is generally stable under many reaction conditions. However, under forcing conditions, cleavage of the C-O bond can occur. This can be achieved using strong Lewis acids or reducing agents. For instance, treatment with strong acids can lead to hydrolysis, although this is typically more difficult than for a non-fluorinated ether.

Recent research has explored methods for the transformation of the difluoromethoxy group itself. For example, difluorocarbene, generated from various precursors, can react with the oxygen of the ether linkage, leading to cleavage and the formation of new difluoromethyl ethers. chinesechemsoc.org This provides a pathway for "ether editing," allowing for the modification of the molecule without complete degradation. chinesechemsoc.org While specific studies on this compound are limited, the principles derived from other difluoromethyl ethers are applicable. chinesechemsoc.org

Oxidation and Reduction Chemistry of the Naphthalene Ring System

The naphthalene ring of this compound can undergo both oxidation and reduction, although the presence of the fluoroalkyl group can influence the reaction pathways. Oxidation typically targets the electron-rich naphthalene core. Reagents like chromium trioxide or potassium permanganate can lead to the formation of quinones or phthalic acid derivatives, though this often requires harsh conditions that may also affect the substituents.

Reduction of the naphthalene ring, for example, through catalytic hydrogenation, can yield tetralin or decalin derivatives. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of saturation. The difluoromethoxy group is generally stable under these conditions.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of this compound. nih.gov To participate in these reactions, the naphthalene core must first be halogenated or converted to a suitable coupling partner, such as a boronic acid or ester. Given the site selectivity discussed earlier, halogenation would likely occur at the C5 or C7 positions.

Once functionalized, a variety of cross-coupling reactions can be employed:

Suzuki Coupling: Reaction of a halogenated derivative with a boronic acid in the presence of a palladium catalyst can introduce new aryl or alkyl groups. researchgate.net

Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to append vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, introducing amine functionalities.

Sonogashira Coupling: The coupling of a halogenated naphthalene with a terminal alkyne, catalyzed by palladium and copper, introduces alkynyl moieties.

These reactions provide versatile pathways to a wide range of derivatives with tailored electronic and steric properties for various applications. nih.gov The development of these methods has been crucial for the late-stage functionalization of complex molecules. nih.gov

Radical Reactivity and Single-Electron Transfer Processes

The difluoromethoxy group can participate in radical reactions. nih.gov The C-H bond in the –OCF₂H group can be abstracted by a radical initiator to form a difluoromethoxy radical. This radical can then participate in various transformations, such as addition to alkenes or aromatic systems. nih.gov

Single-electron transfer (SET) processes can also play a role in the reactivity of this compound. osti.gov Under photoredox catalysis, for example, the naphthalene ring can be either oxidized or reduced by a single electron to form a radical cation or radical anion. nih.govnih.gov These reactive intermediates can then undergo a variety of follow-up reactions, enabling transformations that are not accessible through traditional two-electron pathways. The generation of the OCF₂H radical via SET has been a key development in the synthesis of difluoromethoxylated compounds. nih.gov

Kinetics and Thermodynamics of Reactions Involving Fluorinated Ethers

The presence of fluorine atoms significantly impacts the kinetics and thermodynamics of reactions involving the difluoromethoxy group. The strong C-F bonds and the high electronegativity of fluorine influence bond dissociation energies, reaction rates, and equilibrium positions.

Kinetics: The rate of reactions involving the cleavage of the C-H bond in the difluoromethoxy group will depend on the bond dissociation energy, which is influenced by the stabilizing effect of the adjacent oxygen and fluorine atoms. For electrophilic aromatic substitution, the electron-withdrawing nature of the OCF₂H group generally leads to slower reaction rates compared to an unsubstituted or methoxy-substituted ring. Kinetic studies on the fluorination of other aromatic systems have provided valuable data on the relative reactivity of different fluorinating agents. nih.gov

Theoretical Structure-Reactivity Relationships Governed by Fluorine and Methoxy Substituents

The reactivity of an aromatic system like naphthalene is significantly influenced by the electronic properties of its substituents. In the case of this compound, the interplay between the electron-withdrawing difluoromethoxy group (-OCHF₂) and the electron-donating methoxy group (-OCH₃) would dictate the regioselectivity and rate of chemical reactions.

Electronic Effects of Substituents:

Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group is anticipated to be strongly electron-withdrawing. The two highly electronegative fluorine atoms exert a powerful negative inductive effect (-I), which is transmitted through the sigma bonds. While the oxygen atom can theoretically participate in a positive mesomeric effect (+M), the strong inductive withdrawal by the fluorine atoms significantly diminishes the electron-donating ability of the oxygen. Consequently, the -OCHF₂ group is expected to deactivate the naphthalene ring towards electrophilic attack. A substituent at the 1-position generally deactivates the 2- and 4-positions of the same ring and the 5- and 8-positions of the adjacent ring.

Combined Influence on Reactivity:

Without experimental data, it is not possible to provide a quantitative analysis or present data tables on the reactivity of this specific compound.

Advanced Applications and Research Directions

Strategic Use as a Chemical Building Block in Complex Molecule Synthesis

Functionalized naphthalene (B1677914) scaffolds are valuable starting points in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The 6-methoxynaphthalene moiety, for instance, is a precursor in the synthesis of various derivatives with potential anticancer activity researchgate.net. 1-(Difluoromethoxy)-6-methoxynaphthalene serves as a specialized building block, offering a unique combination of reactive sites and electronic properties.

The methoxy (-OCH₃) and difluoromethoxy (-OCF₂H) groups can influence the regioselectivity of further chemical transformations on the naphthalene ring, such as electrophilic aromatic substitution. Moreover, these groups can be chemically modified; for example, the ether linkages can be cleaved under specific conditions to yield functional hydroxyl groups. The development of novel synthetic methodologies, particularly those involving visible-light photoredox catalysis, has made the incorporation of difluoromethoxy groups into aromatic systems more accessible, thereby expanding the toolbox for creating such specialized building blocks nih.govresearchgate.netchemrxiv.org. The presence of two distinct alkoxy groups allows for differential reactivity and selective functionalization, making this compound a potentially versatile intermediate for constructing elaborate molecular architectures.

Contribution to Fundamental Research on Fluorine Effects in Organic Molecules

The study of organofluorine compounds often reveals "fluorine effects"—profound and sometimes counterintuitive impacts on a molecule's physical, chemical, and biological properties compared to their non-fluorinated analogues semanticscholar.orgresearchgate.net. This compound is an ideal candidate for fundamental research into these effects on a polycyclic aromatic hydrocarbon (PAH) system.

The difluoromethoxy group (-OCF₂H) possesses a unique set of properties. It is strongly electron-withdrawing due to the electronegativity of the fluorine atoms, yet it can also act as a "lipophilic hydrogen bond donor" through its C-H bond acs.orgnih.gov. This duality allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially modulating interactions with biological targets acs.orgnih.gov. By having both the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group on the same aromatic scaffold, researchers can directly compare and quantify their respective influences on the molecule's electronics, stability, and intermolecular interactions. Such studies contribute to a deeper understanding of how fluorine substitution can be rationally used to design molecules with desired properties.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Reference |

|---|---|---|---|

| Electronic Effect | Electron-donating | Electron-withdrawing | researchgate.net |

| Lipophilicity (Hansch π parameter) | -0.02 | +0.39 | researchgate.net |

| Hydrogen Bond Capability | Acceptor (Oxygen) | Acceptor (Oxygen) & Donor (C-H) | acs.orgnih.gov |

| Metabolic Stability | Susceptible to O-dealkylation | More resistant to metabolism | mdpi.com |

Development of Probes for Exploring Chemical and Biological Pathways

Naphthalene derivatives are well-known for their inherent fluorescence, making them excellent core structures for chemical probes nih.govmdpi.com. The optical properties of the naphthalene fluorophore are highly sensitive to the nature and position of its substituents. The introduction of methoxy and difluoromethoxy groups onto the naphthalene core in this compound is expected to modulate its fluorescence quantum yield, emission wavelength, and lifetime.

While this specific compound has not been extensively developed as a probe, its structure provides a template for creating new sensing molecules. The difluoromethoxy group can enhance properties crucial for biological imaging, such as cell membrane permeability and metabolic stability mdpi.com. The strategic fluorination of fluorescent dyes is a known method for tuning their properties; for example, fluorinated derivatives of fura-2 have been synthesized to create calcium indicators with different binding affinities mdpi.com. Therefore, this compound could serve as the foundation for a new class of fluorescent probes designed to report on specific microenvironments or bind to particular biological targets, aiding in the exploration of complex biological pathways.

Investigations into Structure-Property Relationships for Tunable Molecular Functionality

Understanding the relationship between a molecule's structure and its resulting properties is a central goal of chemical science. The systematic modification of substituents on a naphthalene core allows for the fine-tuning of its functionality nih.govepa.gov. In this compound, the electronic contrast between the electron-donating methoxy group and the electron-withdrawing difluoromethoxy group is particularly significant.

This "push-pull" arrangement creates a permanent dipole moment across the molecule and leads to a redistribution of electron density in the aromatic system. This polarization directly impacts a wide range of properties:

Reactivity: It influences the sites susceptible to further chemical reaction.

Intermolecular Interactions: It affects how the molecule packs in a solid state and how it interacts with solvents or biological receptors.

Photophysical Properties: It can alter the energy of the molecule's frontier orbitals, thereby changing its absorption and emission spectra.

By studying this molecule and its derivatives, researchers can develop clear models that correlate specific structural changes with predictable functional outcomes, a key principle in the rational design of new drugs and materials nih.gov.

Potential in Materials Science Research (Focus on Fundamental Properties)

Polycyclic aromatic hydrocarbons (PAHs) are foundational components in the field of organic materials, particularly for optoelectronics researchgate.netresearchgate.net. The introduction of fluorine is a proven strategy for modifying the properties of PAHs for materials science applications researchgate.netnii.ac.jp.

Fluorination significantly impacts the electronic structure of aromatic systems. The high electronegativity of fluorine generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels nii.ac.jp. This stabilization can increase the material's resistance to ambient oxidation, a critical factor for the longevity of organic electronic devices. The push-pull electronic nature of this compound could also lead to a reduction in the HOMO-LUMO gap, potentially shifting its absorption and emission properties to longer wavelengths. Such tuning is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) rsc.orgnih.gov.

A significant advantage of incorporating fluorine into organic molecules is the resulting increase in thermal and oxidative stability. This enhancement is attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond mdpi.com. For materials intended for use in electronic devices, which often operate at elevated temperatures, high thermal stability is essential for reliable, long-term performance. The presence of the difluoromethoxy group in this compound is therefore expected to confer superior thermal robustness compared to its non-fluorinated counterparts.

| Research Area | Specific Application or Study |

|---|---|

| Complex Molecule Synthesis | Use as a versatile intermediate for creating novel pharmaceutical or agrochemical candidates. |

| Fluorine Chemistry | Serve as a model compound to study the electronic and steric effects of the -OCF₂H group on a PAH system. |

| Chemical Biology | Act as a core scaffold for the development of new fluorescent probes for cellular imaging. |

| Medicinal Chemistry | Investigate structure-activity relationships by modifying the scaffold to optimize biological target interactions. |

| Materials Science | Explore its use as a building block for organic semiconductors with enhanced stability and tuned electronic properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1-(Difluoromethoxy)-6-methoxynaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. For example:

Methoxy introduction : Alkylation of 6-hydroxynaphthalene using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Difluoromethoxy addition : Fluorination via electrophilic substitution using ClCF₂O reagents or radical-mediated difluoromethylation .

Key factors include temperature control (0–60°C), solvent polarity (e.g., THF vs. DCM), and catalyst choice (e.g., CuI for Ullmann-type couplings). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies difluoromethoxy signals (δ ~ -80 to -90 ppm, split due to coupling with adjacent protons) .

- ¹H NMR : Distinguishes methoxy (δ ~3.8–4.0 ppm) and naphthalene aromatic protons (δ ~6.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 248.05 for C₁₂H₁₀F₂O₂) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding electronic effects .

Advanced Research Questions

Q. How do the electronic properties of the difluoromethoxy and methoxy groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The methoxy group is electron-donating (+M effect), activating the ortho/para positions, while difluoromethoxy is weakly electron-withdrawing (-I effect), directing EAS to meta positions .

- Experimental Validation : Compare nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) outcomes. Monitor product distribution via HPLC or GC-MS .

Q. What experimental strategies can elucidate interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with human liver microsomes and NADPH. Quantify metabolites via LC-MS/MS to identify oxidation sites (e.g., benzylic C-H activation) .

- Docking Studies : Use software like AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites, focusing on fluorine-protein interactions .

- Fluorescence Quenching : Measure changes in enzyme fluorescence upon compound binding to estimate binding constants (Kd) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated naphthalene derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on variables such as cell line (e.g., HEK293 vs. HeLa), assay type (MTT vs. apoptosis markers), and fluorination patterns .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48-h exposure, serum-free media) to control for confounding factors .

- Structural Analog Testing : Synthesize and test derivatives (e.g., 1-(Trifluoromethoxy)-6-methoxynaphthalene) to isolate substituent effects .

Comparative and Mechanistic Questions

Q. What distinguishes the metabolic stability of this compound from non-fluorinated analogs?

- Methodological Answer :

- In Vivo PK Studies : Administer compound to rodent models; collect plasma at timed intervals. Compare AUC and half-life (t½) to non-fluorinated controls. Fluorine’s electronegativity reduces oxidative metabolism, enhancing t½ .

- Microsomal Stability Assays : Measure parent compound depletion rates in liver microsomes; fluorinated derivatives typically show <20% depletion over 60 min .

Q. How can researchers design experiments to compare the photostability of this compound with its halogenated analogs?

- Methodological Answer :

- UV-Vis Spectroscopy : Expose compounds to UV light (λ = 254–365 nm) and track absorbance changes. Fluorinated compounds exhibit slower degradation due to C-F bond stability .

- Mass Spectrometry Post-Irradiation : Identify photodegradation products (e.g., defluorinated species or naphthoquinones) .

- Computational Lifetimes : Calculate bond dissociation energies (BDE) for C-F vs. C-Cl/Br using Gaussian09; correlate with experimental half-lives .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity trends for this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, etc., under varying conditions (e.g., microwave vs. thermal heating). Contradictions often arise from ligand-specific steric effects .

- Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (nonpolar). Higher polarity may stabilize transition states in Suzuki-Miyaura couplings .

- Additive Effects : Include phase-transfer agents (e.g., TBAB) to improve solubility of fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.